molecular formula C27H19NO3 B11995260 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one

Cat. No.: B11995260
M. Wt: 405.4 g/mol
InChI Key: CKJOARUFWSRKRU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a synthetic derivative designed for advanced pharmacological screening, integrating privileged structural motifs from coumarin and quinoline scaffolds. Such hybrid structures are of significant interest in medicinal chemistry due to their potential to interact with multiple biological targets. Based on its structural framework, this molecule may be investigated for its potential to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis, which is a critical area of investigation in preclinical toxicity screening for cationic amphiphilic drugs . Furthermore, the presence of the quinoline moiety, often associated with antimicrobial properties, suggests potential application in researching new anti-infective agents, particularly in the study of derivatives to combat rising drug resistance . The cinnamyl-derived side chain also suggests potential for derivatization to fine-tune physicochemical properties, thereby modulating bioavailability and target engagement for specific research needs. Researchers can utilize this compound as a key intermediate or a novel chemical entity in developing new therapeutic candidates or as a pharmacological probe to study enzyme function and cellular lipid metabolism.

Properties

Molecular Formula

C27H19NO3

Molecular Weight

405.4 g/mol

IUPAC Name

7-[(E)-3-phenylprop-2-enoxy]-3-quinolin-2-ylchromen-2-one

InChI

InChI=1S/C27H19NO3/c29-27-23(25-15-13-20-10-4-5-11-24(20)28-25)17-21-12-14-22(18-26(21)31-27)30-16-6-9-19-7-2-1-3-8-19/h1-15,17-18H,16H2/b9-6+

InChI Key

CKJOARUFWSRKRU-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction condenses phenols with β-keto esters under acidic conditions to form coumarins. For 7-hydroxy-2H-chromen-2-one (a key intermediate), resorcinol and ethyl acetoacetate react in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours, yielding 92% product. Alternative catalysts like polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) in ethanol under reflux achieve yields up to 96%.

Table 1: Pechmann Condensation Conditions for Coumarin Core Synthesis

Phenolβ-Keto EsterCatalystSolventTemp (°C)Time (h)Yield (%)
ResorcinolEthyl acetoacetateFeCl₃·6H₂OToluene1101692
7-HydroxyphenolEthyl acetoacetatePVPP-BF₃Ethanol781296

Knoevenagel Condensation

This method employs salicylaldehydes and active methylene compounds. For example, salicylaldehyde reacts with diethyl malonate in ethanol using piperidine and acetic acid as catalysts under reflux, yielding coumarin-3-carboxylates. Ultrasound irradiation reduces reaction time from 7 hours to 40 minutes while maintaining high yields (85–92%).

Table 2: Methods for Quinolin-2-yl Group Introduction

MethodReactantsCatalystConditionsYield (%)
Friedländer2-Aminobenzaldehyde + KetoneH₂SO₄Reflux, 6 h65
Suzuki-Miyaura3-Bromocoumarin + Boronic AcidPd(PPh₃)₄80°C, 12 h78

Etherification at the 7-Position

The propenyloxy group is introduced via alkylation or Mitsunobu reaction , targeting the hydroxyl group at position 7.

Alkylation with (2E)-3-Phenylprop-2-en-1-yl Bromide

The 7-hydroxycoumarin intermediate reacts with (2E)-3-phenylprop-2-en-1-yl bromide in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 8 hours, yielding 82% product. Microwave-assisted conditions reduce reaction time to 20 minutes with comparable yields (80%).

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group undergoes etherification with (2E)-3-phenylpropenol in tetrahydrofuran (THF) at 0°C to room temperature, achieving 75% yield. This method preserves the E-configuration of the propenyl group.

Table 3: Etherification Conditions and Yields

MethodReagentBase/CatalystSolventTemp (°C)TimeYield (%)
AlkylationPropenyl bromideK₂CO₃DMF608 h82
MitsunobuPropenol + DEAD/PPh₃NoneTHF0–252 h75

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps. For example, the final etherification step under microwave conditions (300 W, 100°C) completes in 15 minutes, improving yield to 85% while minimizing side reactions.

Solvent-Free Conditions

Eco-friendly approaches eliminate solvents. The Pechmann condensation using meglumine sulfate (MS) as a catalyst under solvent-free thermal conditions achieves 93% yield in 30 minutes.

Challenges and Stereochemical Considerations

  • Regioselectivity : Ensuring substitution at position 3 (quinoline) and 7 (propenyloxy) requires protective groups or directing moieties.

  • E/Z Isomerism : The (2E)-configuration of the propenyloxy group is maintained using sterically hindered bases (e.g., DABCO) and low-temperature conditions.

  • Purification : Chromatography or recrystallization from ethanol/water mixtures isolates the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, where the phenylpropene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the quinoline ring.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to achieve substitution at the ether linkage.

Major Products

    Oxidation: Epoxides or diols derived from the phenylpropene moiety.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives related to the compound, particularly those featuring quinoline and chromenone moieties. The following points summarize key findings:

  • Mechanism of Action : Compounds with similar structures have shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of apoptotic markers such as Bcl-2 and caspases .
  • Cell Line Studies : A series of derivatives were tested against multiple cancer cell lines, demonstrating significant antiproliferative activity. For instance, one study reported IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (Huh-7) cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.66
Compound BHuh-70.86
Compound CMRC-5>20

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes (COX). Research indicates that similar compounds can act as selective COX-II inhibitors, which are crucial in managing inflammation-related disorders.

  • Inhibitory Studies : Compounds based on the chromenone structure have been shown to exhibit significant inhibition against COX-II with IC50 values comparable to established drugs like Celecoxib .

Antimicrobial Activity

Emerging evidence suggests that derivatives of this compound may possess antimicrobial properties.

  • Broad Spectrum Activity : Preliminary studies indicate effectiveness against a range of bacteria and fungi, suggesting utility in developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, research is ongoing into other potential applications:

  • Neuroprotective Effects : Some studies suggest that similar compounds may offer neuroprotective benefits by modulating oxidative stress pathways .
  • Antioxidant Properties : The antioxidant capacity of related compounds has been documented, indicating potential use in preventing oxidative damage in various biological systems.

Case Study 1: Anticancer Evaluation

In a comprehensive study published in Nature Communications, researchers synthesized a series of quinoline-based chalcones and evaluated their anticancer effects on human cell lines. The study found that specific substitutions on the quinoline ring significantly enhanced anticancer activity, with one compound exhibiting an IC50 value of 0.18 μM against breast cancer cells .

Case Study 2: COX-II Inhibition

A study focused on designing new COX-II inhibitors demonstrated that certain derivatives exhibited up to 38 times the potency of existing drugs like Rofecoxib. This research emphasized the importance of structural modifications in enhancing selectivity and efficacy against inflammatory pathways .

Mechanism of Action

The mechanism of action of 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and coumarin moieties could play a role in these interactions, potentially involving π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 (Quinoline vs. Other Heterocycles)

The quinolin-2-yl group in the target compound distinguishes it from analogs with alternative heterocyclic substituents:

  • 3-(1,3-Benzothiazol-2-yl) Coumarins (e.g., 3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one): The benzothiazole group replaces quinoline, altering electronic properties. Molecular weight: 411.475 g/mol (vs. 425.528 g/mol for the quinoline analog in ) .
  • Piperidine-Based Coumarins (e.g., 3,4-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one): Piperidine substituents introduce basic nitrogen atoms, which may improve solubility and binding to enzymes like cholinesterases. Molecular weight: 320.38 g/mol (simpler structure compared to the quinoline derivative) .
Table 1: Structural Comparison of Position 3 Substituents
Compound Substituent at Position 3 Molecular Weight (g/mol) Key Features Reference
Target Compound Quinolin-2-yl 425.528 Planar aromatic system, hydrophobic
3-(Benzothiazol-2-yl) Analog 1,3-Benzothiazol-2-yl 411.475 Electron-deficient, sulfur-containing
Piperidine-Based Analog Piperidine 320.38 Basic nitrogen, improved solubility

Substituent Variations at Position 7 (Cinnamyloxy vs. Alkoxy Groups)

The cinnamyloxy group at position 7 is critical for π-π interactions. Comparisons include:

  • 7-{[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]oxy} Derivatives (e.g., 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one): Bulkier terpene-derived substituent increases lipophilicity (Molecular weight: 425.528 g/mol). May enhance membrane permeability but reduce solubility .
  • Molecular weight: 313.32 g/mol (smaller than cinnamyloxy analogs) .
Table 2: Position 7 Substituent Impact on Physicochemical Properties
Compound Substituent at Position 7 Molecular Weight (g/mol) Key Properties Reference
Target Compound (2E)-3-Phenylprop-2-en-1-yloxy 425.528 Planar, π-π interactions
Terpene-Substituted Analog 3,7-Dimethyloctadienyloxy 425.528 Lipophilic, bulky
Acetylenic Analog Prop-2-yn-1-yloxy 313.32 Rigid, modifiable via click chemistry

Biological Activity

The compound 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one , also known as a coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of coumarins , which are known for their wide range of biological activities. The structural formula can be represented as follows:

C23H22O4\text{C}_{23}\text{H}_{22}\text{O}_4

This structure includes a chromenone core substituted with a quinoline moiety and a phenylpropene side chain, which is crucial for its biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases that play a role in cancer progression. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest at multiple phases (G0, G1, S, and M phases), ultimately promoting apoptosis through caspase-dependent pathways .
  • Antioxidant Activity : The presence of phenolic groups in the structure contributes to its antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • HCT116 (Colon Cancer) : Demonstrated high anticancer activity with relative potency exceeding 50% at concentrations lower than traditional chemotherapeutics .

Antimicrobial Activity

The compound has also shown promising results against various pathogens:

  • Bacterial Inhibition : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective antibacterial properties .

Anti-inflammatory Effects

Research indicates that this coumarin derivative can modulate inflammatory pathways, potentially reducing inflammation in conditions like arthritis and other chronic inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A study conducted on the MCF-7 cell line revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .

Data Summary Table

Biological ActivityTest System/ModelResult/IC50 ValueReference
AnticancerMCF-7 Cell LineIC50 < 10 µM
AnticancerHCT116 Cell LineIC50 = 4.363 µM
AntibacterialStaphylococcus aureusEffective Inhibition
AntioxidantCellular ModelsSignificant Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one?

  • Methodology :

  • Claisen-Schmidt Condensation : Utilize KOH in a MeOH/H₂O solvent system under reflux to form the α,β-unsaturated ketone bridge, as demonstrated in quinolinone-chalcone hybrid syntheses .
  • FeCl₃-Catalyzed Cyclization : A one-pot reaction with substituted phenols and ethyl phenylpropiolate in THF, optimized for coumarin derivatives .
  • Key Considerations : Monitor reaction progress via TLC, and purify via recrystallization (e.g., DMF) to improve yield.

Q. How is the crystal structure of this compound determined, and what software is used?

  • Procedure :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) with Agilent CrysAlis PRO for cell refinement and data reduction .
  • Structure Solution : Use SHELXS97 for phase determination via direct methods .
  • Refinement : SHELXL97 for full-matrix least-squares refinement, incorporating anisotropic displacement parameters and handling H-atom constraints .
  • Validation : WinGX and ORTEP-3 for visualizing anisotropic displacement ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1660 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
  • NMR (¹H/¹³C) : Assign quinoline protons (δ 8.5–9.0 ppm) and coumarin lactone carbonyl (δ ~160 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution ESI-MS.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Approach :

  • Molecular Docking : Target sphingosine kinases (SPHK1/SPHK2) using AutoDock Vina, focusing on interactions between the quinoline moiety and ATP-binding pockets .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity using Gaussian or GAMESS .
    • Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values).

Q. How are discrepancies in crystallographic data (e.g., bond angles, R-factors) resolved during refinement?

  • Strategies :

  • Restraint Application : Use SHELXL to model disorder (e.g., solvent molecules) with 42 restraints and isotropic refinement .
  • Comparative Analysis : Reference dihedral angles (e.g., ~83° between quinolinyl residues) from related structures to validate geometry .
  • Data Filtering : Exclude reflections with I < 2σ(I) to improve R₁ and wR₂ factors .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methods :

  • Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds (>200°C for coumarin derivatives) .
  • Photostability : Monitor UV-Vis absorbance changes under UV light to evaluate degradation kinetics.
  • HPLC-MS : Identify hydrolysis products (e.g., free quinoline or coumarin fragments) in simulated biological fluids.

Q. How is the structure-activity relationship (SAR) analyzed for biological activity?

  • Protocol :

  • Analog Synthesis : Modify substituents (e.g., halogenation at the quinoline 2-position) and test antimicrobial/anticancer activity .
  • Bioassay Design : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or MCF-7 cell lines, correlating with logP values (e.g., ~10.7 for lipophilic analogs) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding molecular conformation?

  • Resolution :

  • Dynamic Effects : NMR captures solution-state conformers, while SCXRD provides static solid-state geometry. Compare NOESY (for proximity) with crystallographic torsion angles .
  • DFT Calculations : Optimize gas-phase and solvent-phase conformers using B3LYP/6-31G* to identify energetically favorable structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.